
CID 50932579
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium telluride (In2Te3) is an inorganic compound composed of indium and tellurium. It is a black solid that exhibits properties of both metals and salts, making it an intermetallic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through various methods. One conventional route involves heating indium and tellurium elements in a sealed tube: [ 3Te + 2In \rightarrow In2Te3 ] Another method is the solvothermal approach, which involves reacting indium nitrate (In(NO3)3) and sodium tellurite (Na2TeO3) in a mixed solvent of ethylenediamine and ethylene glycol at 200°C for 24 hours .
Industrial Production Methods: Industrial production of indium telluride typically involves the direct fusion of stoichiometric mixtures of indium and tellurium. This method is preferred for obtaining larger single crystals .
Chemical Reactions Analysis
Types of Reactions: Indium telluride undergoes various chemical reactions, including:
Oxidation: Reacts with strong acids to produce hydrogen telluride.
Reduction: Can be reduced to elemental indium and tellurium under specific conditions.
Substitution: Can participate in substitution reactions with other chalcogenides.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) can be employed.
Substitution: Other chalcogenides like selenium (Se) can be used in substitution reactions.
Major Products:
Oxidation: Hydrogen telluride (H2Te).
Reduction: Elemental indium (In) and tellurium (Te).
Substitution: Indium selenide (In2Se3) when selenium is used.
Scientific Research Applications
Indium telluride has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other semiconductor materials.
Medicine: Investigated for use in medical imaging and diagnostic devices.
Industry: Utilized in the production of thermoelectric devices, photovoltaic cells, and electronic components
Mechanism of Action
Indium telluride exerts its effects primarily through its semiconductor properties. It has a narrow bandgap, which allows it to efficiently convert thermal energy into electrical energy and vice versa. The molecular targets and pathways involved include the conduction and valence bands of the semiconductor material, which facilitate the movement of electrons and holes .
Comparison with Similar Compounds
- Indium selenide (In2Se3)
- Cadmium telluride (CdTe)
- Gallium telluride (Ga2Te3)
Comparison: Indium telluride is unique due to its combination of metal-like and salt-like properties, making it an effective semiconductor. Compared to indium selenide, indium telluride has a smaller bandgap, which enhances its thermoelectric efficiency. Cadmium telluride, on the other hand, is more commonly used in photovoltaic applications due to its stability and efficiency .
Indium telluride stands out for its potential in advanced technological applications, particularly in the fields of thermoelectrics and photovoltaics.
Properties
Molecular Formula |
In2Te3 |
|---|---|
Molecular Weight |
612.4 g/mol |
InChI |
InChI=1S/2In.3Te |
InChI Key |
TWZRXWXUSGBTAD-UHFFFAOYSA-N |
Canonical SMILES |
[In]=[Te].[In]=[Te].[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122939.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
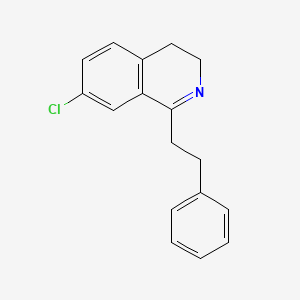
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)

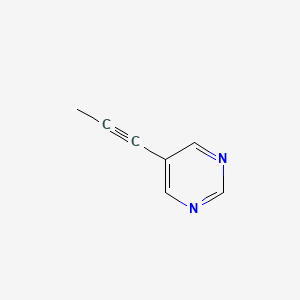
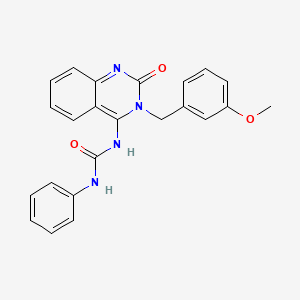
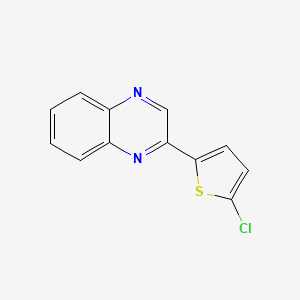
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
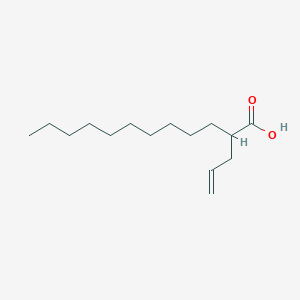
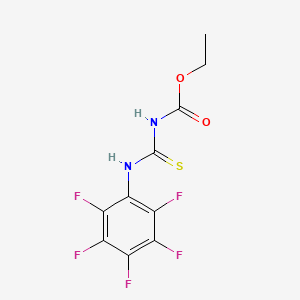

![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
